Methyl octadeca-4,8-dienoate
Description
Methyl deca-4,8-dienoate is a methyl ester of a decadienoic acid with two conjugated double bonds at positions 4 and 8, both in the E (trans) configuration. Its molecular formula is C₁₁H₁₈O₂, with an average molecular mass of 182.26 g/mol and a monoisotopic mass of 182.13068 g/mol . The compound is identified by ChemSpider ID 4933942 and CAS RN 1191-03-3 .
Properties
CAS No. |
59619-93-1 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-4,8-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |
InChI Key |
ACDYWBIRCUCLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCC=CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-4,8-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc, which yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of octadeca-4,8-dienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated methyl octadecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Methyl octadecanoate
Substitution: Octadeca-4,8-dienoic acid and methanol
Scientific Research Applications
Methyl octadeca-4,8-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of methyl octadeca-4,8-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .
Comparison with Similar Compounds
Key Structural Features:
- SMILES Notation: CC=CCCC=CCCC(=O)OC
- InChIKey :
ZYNYTTXGMNCKDP-UHFFFAOYSA-N - Functional Groups : Methyl ester group, conjugated diene system.
Comparison with Similar Compounds
Structural and Functional Differences
Physical and Chemical Properties
- Methyl Deca-4,8-dienoate: Physical State: Likely liquid (inferred from linear ester structure). Stereochemistry: (4E,8E)-configuration . Safety Data: Limited toxicity citations; used in food and cosmetics under regulatory compliance .
8-O-Acetylshanzhiside Methyl Ester :
Usage Contexts
- Methyl Deca-4,8-dienoate: Acts as a volatile organic compound in flavor formulations. Utilized as a precursor for synthesizing larger esters or unsaturated acids .
8-O-Acetylshanzhiside Methyl Ester :
Research Findings and Limitations
- Synthetic Accessibility: Methyl deca-4,8-dienoate is simpler to synthesize compared to cyclic esters like 8-O-Acetylshanzhiside Methyl Ester, which require multi-step functionalization .
- Biological Activity: The cyclic ester exhibits targeted pharmacological effects, while the linear dienoate is more relevant in industrial applications .
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